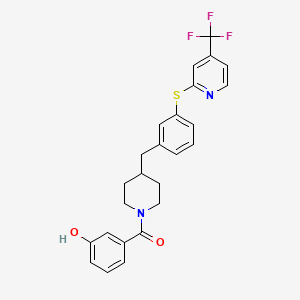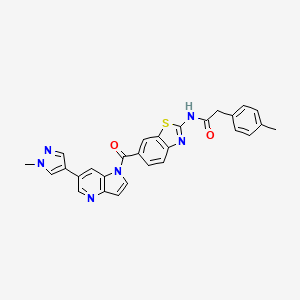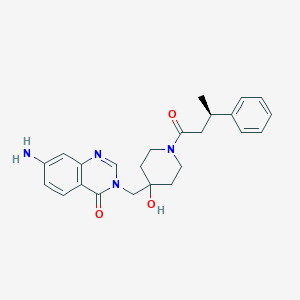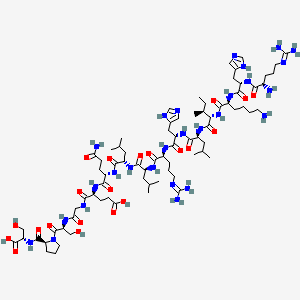
Entrectinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entrectinib-d4 is a deuterated form of entrectinib, a potent inhibitor of tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of entrectinib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d4 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of entrectinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecular structure.
Chemical Reactions Analysis
Types of Reactions
Entrectinib-d4 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Entrectinib-d4 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of entrectinib in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of entrectinib.
Drug-Drug Interactions: Assessing potential interactions between entrectinib and other drugs.
Biological Studies: Understanding the biological effects and mechanisms of action of entrectinib in various cell lines and animal models.
Mechanism of Action
Entrectinib-d4, like entrectinib, functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. These kinases are involved in cell proliferation and survival pathways. Inhibition of these kinases suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Alectinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A selective anaplastic lymphoma kinase inhibitor with similar applications.
Lorlatinib: An anaplastic lymphoma kinase inhibitor with a broader range of targets.
Uniqueness
Entrectinib-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can provide insights into the stability, bioavailability, and metabolic pathways of entrectinib, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C31H34F2N6O2 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
InChI Key |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)









![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
